8-Bromo-5-fluoroisoquinoline-1-carboxylic acid
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Overview
Description
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H5BrFNO2 and a molecular weight of 270.05 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to an isoquinoline ring, which is further functionalized with a carboxylic acid group. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 8-Bromo-5-fluoroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Chemical Reactions Analysis
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid has several applications in scientific research:
Organic Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a precursor for developing new pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 8-Bromo-5-fluoroisoquinoline-1-carboxylic acid is not well-documented in the literature. like other isoquinoline derivatives, it may interact with various molecular targets and pathways, potentially affecting enzyme activity, receptor binding, or cellular signaling processes.
Comparison with Similar Compounds
8-Bromo-5-fluoroisoquinoline-1-carboxylic acid can be compared with other isoquinoline derivatives, such as:
- 5-Fluoroisoquinoline-1-carboxylic acid
- 8-Bromoisoquinoline-1-carboxylic acid
- Isoquinoline-1-carboxylic acid
These compounds share a similar core structure but differ in the presence and position of substituents like bromine and fluorine. The unique combination of these substituents in this compound imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H5BrFNO2 |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
8-bromo-5-fluoroisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-6-1-2-7(12)5-3-4-13-9(8(5)6)10(14)15/h1-4H,(H,14,15) |
InChI Key |
VFYCIYUFXRDPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN=C2C(=O)O)Br |
Origin of Product |
United States |
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